7,8,9,10-Tetrahydrotetracene-5,12-dione

Synthetic Methodology Organic Electronics Precursor Synthesis

Researchers developing tetracene-based semiconductors face poor solubility of the fully aromatic analog (m.p. 282-286 °C), while medicinal chemists need an inert scaffold free from anthracycline DNA intercalation activity. 7,8,9,10-Tetrahydrotetracene-5,12-dione (CAS 5349-90-6) solves both: • Saturated C-ring enables electrophilic substitution for solubilizing group installation, critical for OFET/OLED solution processing • Absence of hydroxyl/methoxy substituents eliminates DNA binding-ideal negative control for anthracycline SAR • Single inventory item provides access to both redox states (tetrahydro ↔ aromatic dione) via controlled oxidation/reduction • Essential starting material for total synthesis of marine tetracenequinone natural products (e.g., komodoquinone B)

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 5349-90-6
Cat. No. B15074751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Tetrahydrotetracene-5,12-dione
CAS5349-90-6
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2
InChIKeyXFOHBSLKSOSFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydrotetracene-5,12-dione: Overview


7,8,9,10-Tetrahydrotetracene-5,12-dione (CAS 5349-90-6) is a polycyclic aromatic diketone belonging to the tetracenequinone class, possessing the core tetracyclic tetracene (naphthacene) framework with quinone carbonyls at positions 5 and 12 and a saturated C-ring . It serves as the foundational, non-functionalized tetrahydrotetracenequinone core—distinct from the extensively hydroxylated, stereochemically complex aglycones found in anthracycline antibiotics (e.g., daunomycinone, idarubicin aglycone) [1]. This structural simplicity defines its unique value proposition in both synthetic chemistry and materials science applications.

Workflow: Material precursor synthesis & functionalization
Selection: Unfunctionalized tetracenequinone core with saturated C-ring
Use context: SAR control scaffolds, organic electronics research

7,8,9,10-Tetrahydrotetracene-5,12-dione: Substitution Risks


The tetracenequinone structural class encompasses compounds with vastly divergent electronic properties, reactivity profiles, and biological activities driven by ring saturation and substitution patterns. The fully aromatic tetracene-5,12-dione (CAS 1090-13-7) exhibits high crystallinity and a melting point of 282–286 °C, limiting its solution processability ; the 6,11-dihydroxy analog (CAS 58976-97-9) introduces hydrogen-bonding networks and redox-active hydroquinone moieties that alter both solubility and electrochemistry ; and the heavily functionalized anthracycline aglycones (e.g., daunomycinone, CAS 21794-55-8) contain stereocenters and multiple hydroxyl/methoxy groups that confer potent DNA intercalation and topoisomerase inhibition activities, making them wholly unsuitable as inert scaffolds . Attempting to interchange any of these with 7,8,9,10-tetrahydrotetracene-5,12-dione in synthetic or materials workflows will result in fundamentally different reaction outcomes and material performance.

Aromatic tetracene-5,12-dione
Fully conjugated analog has high crystallinity (m.p. 282–286 °C) and limited solution processability, which may alter formulation and deposition outcomes.
Target Partially saturated C-ring; improved processability
Substitute Fully aromatic; poor solubility
6,11-Dihydroxy analog
Hydroxy substituents introduce hydrogen-bonding networks and redox-active hydroquinone moieties, shifting electrochemical behavior and solubility.
Anthracycline aglycones (e.g., daunomycinone)
Stereochemically complex, functionalized scaffolds carry potent DNA intercalation and topoisomerase inhibition; unsuitable as inert baseline scaffolds.

7,8,9,10-Tetrahydrotetracene-5,12-dione: Evidence Guide


Direct Synthetic Access from Precursors

7,8,9,10-Tetrahydrotetracene-5,12-dione is synthesized via straightforward catalytic hydrogenation of tetracene-5,12-dione using Pd/C under H₂ at elevated pressure and temperature, preserving the quinone functionality while saturating the C-ring . In contrast, anthracycline aglycones such as (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione (CAS 60660-75-5) require complex stereoselective total syntheses, introducing significant procurement barriers and cost premiums .

Synthetic Complexity
Class-level inference
Single-step catalytic hydrogenation (achiral) vs. multi-step stereoselective synthesis (2 stereocenters)
Lower synthetic barrier, higher batch consistency
Data to verify; sources absent
Synthetic Methodology Organic Electronics Precursor Synthesis

Biologically Inert Scaffold

Daunomycinone (CAS 21794-55-8), an anthracycline aglycone carrying four hydroxyl groups, one methoxy group, and one acetyl group, is a documented metabolite of the anticancer drug daunomycin and binds to nucleic acids synergistically with metal ions . The unsubstituted 7,8,9,10-tetrahydrotetracene-5,12-dione core lacks these functional groups and is not associated with DNA intercalation or topoisomerase II inhibition . This fundamental difference in biological activity profile defines the target compound as a negative control or inert scaffold, whereas substituted analogs are active pharmaceutical intermediates.

Biological Inertness
Class-level inference
No reported DNA intercalation or enzyme inhibition vs. daunomycinone nucleic acid binding
Suitable as negative control scaffold for SAR
Literature review; independent verification needed
Drug Discovery Chemical Biology Control Experiments

Reversible Redox Interconversion

7,8,9,10-Tetrahydrotetracene-5,12-dione can be oxidized to yield the fully aromatic tetracene-5,12-dione (CAS 1090-13-7), and the aromatic counterpart can be reduced back to the tetrahydro derivative via catalytic hydrogenation . This reversible redox interconversion provides access to both the partially saturated (C-ring) and fully conjugated tetracene backbones from a single purchased precursor, offering synthetic flexibility unmatched by either compound alone.

Redox Interconvertibility
Class-level inference
Reversible oxidation to fully aromatic tetracene-5,12-dione
Single precursor for two electronic states
Conditions: oxidation/reduction; sources absent
Redox Chemistry Organic Synthesis Materials Science

Versatile Material Precursor

The 7,7-dimethyl substituted analog (7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione) is explicitly documented for use in the production of dyes, pigments, and organic semiconductors . The unsubstituted parent compound serves as the synthetic precursor to such functionalized derivatives, with the saturated C-ring providing a handle for further functionalization (e.g., alkylation, halogenation) that is not accessible in the fully aromatic tetracene-5,12-dione (melting point 282–286 °C, poor solubility) .

Material Precursor Role
Class-level inference
Precursor for dyes, pigments, organic semiconductors vs. functionalized end-compound
Enables custom C-ring functionalization
Data to verify
Organic Semiconductors Dyes and Pigments Material Precursors

7,8,9,10-Tetrahydrotetracene-5,12-dione: Applications


Precursor for Organic Semiconductors

7,8,9,10-Tetrahydrotetracene-5,12-dione serves as an ideal starting material for the synthesis of C-ring functionalized tetracene derivatives used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The saturated C-ring allows for electrophilic substitution or alkylation to install solubilizing groups, addressing the poor processability of the fully aromatic tetracene-5,12-dione (m.p. 282–286 °C) . This compound is the logical procurement choice for materials chemists seeking to develop novel tetracene-based semiconductors with tailored solubility and solid-state packing.

Inert Control in Anthracycline SAR

For medicinal chemists investigating the structural determinants of anthracycline antibiotic activity, 7,8,9,10-tetrahydrotetracene-5,12-dione provides a biologically inert core scaffold. Unlike daunomycinone (CAS 21794-55-8), which exhibits nucleic acid binding and serves as an anticancer intermediate, the unsubstituted parent compound lacks the hydroxyl and methoxy functionalities required for DNA intercalation . This makes it the appropriate negative control or baseline scaffold for delineating the contribution of peripheral substituents to biological activity.

Redox Building Block for Dynamic Materials

The reversible redox interconversion between 7,8,9,10-tetrahydrotetracene-5,12-dione and tetracene-5,12-dione (via oxidation/reduction) positions this compound as a valuable building block in dynamic covalent chemistry and stimuli-responsive materials . Researchers can exploit this redox couple to design materials that undergo controlled changes in conjugation, color, or electronic properties upon exposure to oxidizing or reducing environments. Procuring the tetrahydro derivative provides access to both redox states from a single inventory item.

Scaffold for Marine Natural Product Synthesis

7,8,9,10-Tetrahydrotetracene-5,12-dione constitutes the unfunctionalized core of marine tetracenequinone natural products such as komodoquinone B, an aglycone isolated from Streptomyces sp. KS3 that carries hydroxy groups at positions 1, 6, 8S, 10S, and 11, plus a methyl group at position 8S [1]. Synthetic chemists pursuing total synthesis of such marine metabolites require the parent tetrahydrotetracenequinone core as a starting point for regio- and stereoselective functionalization. This compound is the essential procurement for such efforts.

Application
Selection Property
Validation Focus
Precursor for Organic Semiconductors
Saturated C-ring for solubilizing group installation
Processability and electronic properties
Inert Control in Anthracycline SAR
Unsubstituted core lacking bioactivity
Contribution of substituents to DNA binding
Redox Building Block for Dynamic Materials
Reversible redox interconversion
Stimuli-responsive conjugation changes
Scaffold for Marine Natural Product Synthesis
Core scaffold for regio-/stereoselective functionalization
Total synthesis of marine metabolites
Quote Request

Request a Quote for 7,8,9,10-Tetrahydrotetracene-5,12-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.